6-amino-3-bromo-4-methylpyridin-2-ol

Catalog No.
S3089566
CAS No.
2167966-83-6
M.F
C6H7BrN2O
M. Wt
203.039
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-3-bromo-4-methylpyridin-2-ol

CAS Number

2167966-83-6

Product Name

6-amino-3-bromo-4-methylpyridin-2-ol

IUPAC Name

6-amino-3-bromo-4-methyl-1H-pyridin-2-one

Molecular Formula

C6H7BrN2O

Molecular Weight

203.039

InChI

InChI=1S/C6H7BrN2O/c1-3-2-4(8)9-6(10)5(3)7/h2H,1H3,(H3,8,9,10)

InChI Key

XQCGGIVYUHDBET-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=C1)N)Br

Solubility

not available

6-amino-3-bromo-4-methylpyridin-2-ol is an organic compound belonging to the pyridine family. It features a bromine atom at the third position, an amino group at the sixth position, and a hydroxyl group at the second position of the pyridine ring. The compound has a molecular formula of C6_6H7_7BrN2_2O and a molecular weight of 203.04 g/mol. Its structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and medicinal research.

There is no scientific research available on the mechanism of action for this compound.

Due to the lack of information, it is impossible to determine the safety or hazards associated with this compound.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl derivatives.
  • Reduction: The bromine atom can be reduced to yield 6-amino-4-methylpyridin-2-ol.
  • Substitution: The bromine atom may be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

The biological activity of 6-amino-3-bromo-4-methylpyridin-2-ol is of significant interest due to its potential pharmacological properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities. The amino and hydroxyl groups can interact with biological targets, influencing enzyme activity and receptor binding, which may lead to therapeutic effects .

Synthesis of 6-amino-3-bromo-4-methylpyridin-2-ol typically involves:

  • Bromination: Bromination of 4-methylpyridin-2-ol using bromine or N-bromosuccinimide (NBS) in an inert solvent.
  • Amination: Introduction of the amino group at the sixth position through nucleophilic substitution reactions using ammonia or amines.

These processes can be conducted under controlled temperature and pressure conditions to optimize yield and purity .

6-amino-3-bromo-4-methylpyridin-2-ol has several applications:

  • Pharmaceuticals: As a building block in drug development, especially in designing inhibitors for specific enzymes or receptors.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules, including agrochemicals.
  • Research: Investigated for its potential biological activities in various scientific studies .

Interaction studies focus on understanding how 6-amino-3-bromo-4-methylpyridin-2-ol interacts with biological molecules. Its amino and hydroxyl groups facilitate hydrogen bonding, while the bromine atom can participate in halogen bonding. These interactions may modulate enzyme activity and receptor binding, contributing to its pharmacological effects .

Several compounds share structural similarities with 6-amino-3-bromo-4-methylpyridin-2-ol. Notable examples include:

Compound NameStructural Features
5-amino-3-bromo-4-methylpyridin-2-oneAmino group at position 5
3-bromo-4-methylpyridin-2-olHydroxyl group at position 2
3-bromo-2-hydroxy-pyridineHydroxyl group at position 2
5-amino-picolineAmino group at position 5

Uniqueness

The uniqueness of 6-amino-3-bromo-4-methylpyridin-2-ol lies in its specific functional group arrangement, which influences its reactivity and biological activity compared to similar compounds. The presence of both an amino and hydroxyl group on the pyridine ring provides distinct pathways for

XLogP3

0.6

Dates

Modify: 2023-08-18

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